molecular formula C19H27N7O16P2 B12080121 Polyadenylic-polyuridylic acid sodium

Polyadenylic-polyuridylic acid sodium

Cat. No.: B12080121
M. Wt: 671.4 g/mol
InChI Key: VGQHQOKIMNKUEF-UHFFFAOYSA-N
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Description

Polyadenylic-polyuridylic acid sodium is a synthetic double-stranded RNA molecule composed of polyadenylic acid and polyuridylic acid. This compound is known for its potential therapeutic activity, particularly when used in conjunction with radiotherapy. It is also utilized in comparative physiochemical studies with other duplex and single-stranded polymers .

Preparation Methods

Polyadenylic-polyuridylic acid sodium is typically prepared by combining polyadenylic acid and polyuridylic acid under specific conditions. The preparation involves dissolving the components in sterile physiological water and heating the mixture to 50°C for 10 minutes to increase solubility. The solution is then allowed to cool to room temperature to ensure proper annealing . Industrial production methods involve lyophilization and sterile filtration to ensure the absence of bacterial contamination .

Chemical Reactions Analysis

Polyadenylic-polyuridylic acid sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethidium, DAPI, and methidiumpropyl-EDTA . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Polyadenylic-polyuridylic acid sodium is unique in its ability to form a synthetic polyribonucleotide complex with a variety of immunopharmacological activities. Similar compounds include:

This compound stands out due to its specific activation of TLR3 and its potential therapeutic applications in cancer treatment and antiviral responses .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQHQOKIMNKUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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